molecular formula C14H15BrN4O B8373446 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide

Cat. No. B8373446
M. Wt: 335.20 g/mol
InChI Key: MLHRDHSEOVJNIP-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A mixture of the isonipecotamide (71 mg, 554 μmol), 6-bromo-1-chlorophthalazine (Example 1, 90 mg, 370 μmol) and potassium carbonate (51 mg, 370 μmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizes microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 190° C. for about 20 min. at which the starting material was consumed, by TLC, to form product (M+1=335, 337). The mixture was concentrated and purified by column, eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 10% 2M ammonia in MeOH/DCM to give 1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide (0.115g) as a pale yellow solid. Found MS (ES+): 335, 337(M+H)+.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](Cl)=[N:16][N:15]=[CH:14]2.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)=[N:16][N:15]=[CH:14]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
90 mg
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
51 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a glass microwave reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated in a Smith
CUSTOM
Type
CUSTOM
Details
Synthesizes microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 190° C. for about 20 min. at which the starting material
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was consumed, by TLC
CUSTOM
Type
CUSTOM
Details
to form product (M+1=335, 337)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column
WASH
Type
WASH
Details
eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 10% 2M ammonia in MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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